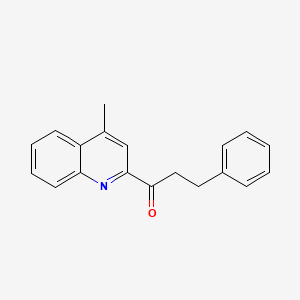
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry This compound features a quinoline ring system, which is a fused heterocyclic structure containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials . The reaction conditions often involve acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Another approach is the Skraup synthesis, which employs glycerol, aniline, and an oxidizing agent such as nitrobenzene or sulfuric acid . This method is known for its robustness and ability to produce quinoline derivatives in good yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of microwave irradiation, ultrasound, or photochemical reactions, to enhance reaction efficiency and yield . Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed under acidic or basic conditions.
Substitution: Alkyl halides, aryl halides, thiols; reactions may require catalysts such as palladium or copper salts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions contribute to its potential therapeutic effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(4-Methylquinolin-2-yl)-3-phenylpropan-1-one can be compared with other quinoline derivatives, such as:
Quinine: An antimalarial agent with a similar quinoline structure but different functional groups.
Chloroquine: Another antimalarial drug with a quinoline core, known for its use in treating malaria.
Ciprofloxacin: An antibiotic with a quinoline ring, used to treat bacterial infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
138715-87-4 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(4-methylquinolin-2-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H17NO/c1-14-13-18(20-17-10-6-5-9-16(14)17)19(21)12-11-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3 |
InChI Key |
DZJADECIBLZODU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















